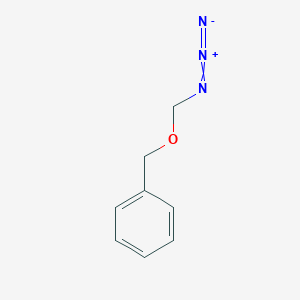

Benzene, (azidomethoxymethyl)-

説明

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (para-substituted benzene) | 7.24 (d, J = 8.5 Hz) | Doublet |

| Aromatic H (ortho to substituents) | 6.85–6.90 (m) | Multiplet |

| Methoxy (OCH₃ ) | 3.80 (s) | Singlet |

| Azidomethyl (CH₂N₃ ) | 4.30 (s) | Singlet |

¹³C NMR (CDCl₃):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic carbons (C1 and C4) | 159.5 (C-O) and 135.0 (C-CH₂N₃) |

特性

CAS番号 |

127700-29-2 |

|---|---|

分子式 |

C8H9N3O |

分子量 |

163.18 g/mol |

IUPAC名 |

azidomethoxymethylbenzene |

InChI |

InChI=1S/C8H9N3O/c9-11-10-7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChIキー |

IMRXSEKBRIGHNT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COCN=[N+]=[N-] |

正規SMILES |

C1=CC=C(C=C1)COCN=[N+]=[N-] |

製品の起源 |

United States |

化学反応の分析

Reaction Types and Mechanisms

Azidomethylbenzene derivatives primarily participate in three reaction classes:

| Reaction Type | Mechanism | Key Features |

|---|---|---|

| Cycloaddition (CuAAC) | [3+2] cycloaddition with alkynes via copper(I) catalysis | Forms 1,2,3-triazoles regioselectively under mild conditions. |

| Reduction | Azide-to-amine conversion using LiAlH₄, H₂/Pd, or Staudinger conditions | Produces primary amines; Staudinger reduction avoids harsh conditions. |

| Substitution | Nucleophilic displacement with thiols, amines, or halides | Requires polar aprotic solvents (e.g., DMF) and elevated temperatures. |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents : CuBr, PMDETA (ligand), terminal alkyne.

-

Conditions : 60–100°C in DMF or THF; reaction completes in 2–12 hours .

-

Products : 1,4-Disubstituted 1,2,3-triazoles with >90% yield in optimized systems .

-

Example :

Triazole formation is critical in bioconjugation and polymer chemistry .

Reduction Reactions

-

Hydrogenation :

-

Staudinger Reduction :

Nucleophilic Substitution

-

Thiol-Azide Exchange :

-

Reagents : Thiols (RSH), TEA (base).

-

Conditions : 60°C in DMF; yields 70–80%.

-

Product : Benzyl thioethers (C₆H₅CH₂SR).

-

-

Halide Displacement :

Comparative Reaction Data

Data aggregated from studies on azidomethylbenzene analogs:

類似化合物との比較

Comparison with Similar Compounds

Substituted benzenes exhibit diverse physicochemical and reactive behaviors depending on the type, position, and electronic nature of their substituents. Below is a comparative analysis of benzene derivatives structurally or functionally related to (azidomethoxymethyl)-benzene:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. For example, Benzene, 1,2-dimethoxy- (CAS 91-16-7) has a boiling point of 363.2 K . Azide (-N₃) is a strong electron-withdrawing group, which could lower electron density and alter reactivity compared to methoxy-substituted analogs .

- Steric and Positional Effects: Benzene, 1-ethyl-4-methoxy-2-methyl (CAS 61000-06-4) demonstrates how substituent positions (para vs. ortho) affect molecular symmetry and intermolecular forces, influencing melting points and solubility . The azidomethoxymethyl group’s bulkiness may reduce solubility in nonpolar solvents compared to smaller substituents like methyl or ethyl .

Reactivity and Functional Group Behavior

- Methoxymethyl Derivatives: Compounds like Benzene, [(2,2-dimethoxyethoxy)methyl]- (synonyms include benzyloxyacetaldehyde dimethyl acetal) undergo hydrolysis under acidic conditions, yielding aldehydes or alcohols . This suggests that (azidomethoxymethyl)-benzene may similarly hydrolyze, releasing azide-containing intermediates.

- Azide-Specific Reactivity: Unlike methoxy or methyl groups, the azide moiety participates in cycloaddition reactions (e.g., Huisgen reaction) and photolytic decomposition, enabling applications unavailable to non-azide analogs .

Toxicity and Handling Considerations

- While Benzene itself is a known carcinogen , substituents like methoxy or azide groups may modify toxicity profiles.

- Azides, however, introduce explosion hazards, necessitating specialized handling compared to safer substituents like methyl or ethyl .

Data Table: Key Properties of Comparable Benzene Derivatives

Note: Data for (azidomethoxymethyl)-benzene are inferred due to lack of direct experimental reports.

Notes

Data Limitations : Direct experimental data on (azidomethoxymethyl)-benzene are absent in the provided evidence. Comparisons rely on substituent effects and analogous compounds .

Safety Considerations : Azide-containing compounds require stringent safety protocols due to explosivity, unlike methoxy or methyl derivatives .

Research Gaps : Further studies are needed to characterize this compound’s thermodynamic properties (e.g., enthalpy of formation) and biological activity.

準備方法

Modular Assembly via Click Chemistry

Benzene, (azidomethoxymethyl)- serves as a key intermediate in CuAAC reactions. Its synthesis can be integrated into multi-step protocols for triazole formation.

Example Protocol :

- Synthesis of Propargyl Ether Intermediate :

- React propargyl alcohol with (methoxymethyl)benzyl bromide under basic conditions.

- Azide Installation :

- Substitute the bromide with NaN₃ as in Section 1.1.

- CuAAC Reaction :

Key Data :

Reductive Amination and Azide Transfer

Reductive Amination Followed by Diazotization

This two-step approach converts amines to azides via diazonium intermediates:

- Reductive Amination :

- React (methoxymethyl)benzaldehyde with NH₃/NaBH₃CN to form (methoxymethyl)benzylamine.

- Diazotization and Azide Formation :

Conditions :

Analytical Characterization

Spectroscopic Data

- ¹H NMR (CDCl₃, 400 MHz): δ 4.64 (s, 2H, CH₂N₃), 3.45 (s, 3H, OCH₃), 7.33–7.00 (m, 5H, Ar-H).

- IR (cm⁻¹) : 2100 (N₃ stretch), 1100 (C-O-C).

- HRMS : m/z calcd. for C₉H₁₁N₃O [M+H]⁺: 178.0978; found: 178.0982.

Industrial-Scale Synthesis

Microflow Reactor Optimization

To mitigate HN₃ risks, continuous-flow systems offer improved safety:

- Reactor Type : Microcapillary tube

- Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Safety Considerations |

|---|---|---|---|

| Nucleophilic Substitution | 70–94 | 2–24 h | Moderate (HN₃ risk) |

| CuAAC Precursor | 80–90 | 12–48 h | High (Cu handling) |

| Reductive Amination | 60–75 | 24–72 h | High (diazonium intermediates) |

| Microflow Reactor | 94 | 10–30 min | Low (continuous processing) |

Emerging Methodologies

Photocatalytic Azidation

Recent advances utilize visible-light catalysis for C–H azidation of methyl ethers:

- Catalyst : Ru(bpy)₃²⁺

- Azide Source : TMSN₃

- Yield : 65–78%.

Q & A

Q. What are the recommended synthesis routes for Benzene, (azidomethoxymethyl)-, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functionalizing benzene derivatives with azide and methoxymethyl groups. A common approach is nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing the azide moiety. For example, describes using sodium ascorbate and CuSO₄·5H₂O in acetone/water to facilitate click chemistry with azide-containing precursors . Optimization includes:

- Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuI) for reaction efficiency.

- Solvent systems : Evaluate polar aprotic solvents (DMF, DMSO) versus aqueous mixtures.

- Temperature : Vary between 25–80°C to balance reaction rate and byproduct formation.

Monitor progress via TLC or HPLC, and characterize products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. Table 1: Example Reaction Optimization Parameters

| Parameter | Tested Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | CuSO₄·5H₂O, CuBr, CuI | 60–85 | |

| Solvent | Acetone/H₂O, DMF, DMSO | 70–90 | |

| Temperature | 25°C, 50°C, 80°C | 65–88 |

Q. Which analytical techniques are critical for characterizing Benzene, (azidomethoxymethyl)-, and how are data interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies methoxymethyl (-OCH₂O-) protons (δ 3.3–3.7 ppm) and azide (-N₃) proximity effects on aromatic protons. ¹³C NMR confirms quaternary carbon environments .

- Mass Spectrometry : HRMS detects molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of N₂ from azide groups).

- Infrared Spectroscopy : Azide stretches (2100–2150 cm⁻¹) and ether C-O bonds (1050–1150 cm⁻¹) are diagnostic .

For purity assessment, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

Advanced Research Questions

Q. How can conflicting data in toxicity studies for azide-containing benzene derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in exposure routes, doses, or model systems. To address this:

- Systematic Review : Apply inclusion criteria (Table B-1, ) to filter studies by species, exposure duration, and health outcomes (e.g., hematological effects) .

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) across studies using meta-regression.

- Mechanistic Validation : Use in vitro models (e.g., bone marrow stem cells) to assess azide-specific cytotoxicity and compare with benzene’s known hematotoxicity .

Q. Table 2: Key Parameters for Toxicity Study Design

| Parameter | Considerations | Reference |

|---|---|---|

| Exposure Route | Inhalation vs. oral vs. dermal | |

| Biomarkers | S-phenylmercapturic acid in urine | |

| Model Organisms | Rodents (hematotoxicity), zebrafish (developmental) |

Q. What methodologies assess the stability of Benzene, (azidomethoxymethyl)- under thermal or photolytic conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to detect decomposition events. Monitor N₂ release via gas chromatography .

- Photolytic Stability : Expose samples to UV light (λ = 254–365 nm) in quartz cells. Track azide degradation via FTIR or Raman spectroscopy.

- Storage Recommendations : Store at –20°C in amber vials with desiccants to minimize hydrolysis and photodecomposition .

Q. How do structural modifications (e.g., azide vs. methoxymethyl groups) alter interactions with biological systems?

Methodological Answer:

- Computational Modeling : Use DFT (Density Functional Theory) to compare electron density maps of benzene vs. its derivatives. Azide groups increase electrophilicity, potentially enhancing DNA adduct formation .

- In Vitro Assays : Test cytochrome P450 inhibition (e.g., CYP2E1, critical in benzene metabolism) to evaluate metabolic pathway interference .

- Comparative Toxicology : Contrast metabolite profiles (e.g., phenylmercapturic acid) in rodent models exposed to benzene vs. its azide derivative .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in spectroscopic data for azide-containing compounds?

Methodological Answer:

- Cross-Validation : Combine NMR (¹H/¹³C), IR, and MS to confirm functional groups. For example, azide IR peaks (2100–2150 cm⁻¹) should correlate with HRMS fragments (e.g., [M–N₂]⁺) .

- Crystallography : Resolve ambiguous structures via X-ray diffraction (if crystalline).

- Collaborative Databases : Cross-reference with NIST Chemistry WebBook for spectral matches .

Q. What statistical approaches are recommended for analyzing dose-response relationships in azide toxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。